molecular formula C23H19N5O3S B12154036 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12154036
M. Wt: 445.5 g/mol
InChI Key: HDJPBGQBWPLMRK-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of dibenzofurans and triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 2-methoxydibenzo[b,d]furan and 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole. The synthesis could involve:

    Formation of the dibenzofuran core: This might involve cyclization reactions under acidic or basic conditions.

    Introduction of the triazole moiety: This could be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Formation of the acetamide linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Modulation of signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofurans: Compounds with similar dibenzofuran cores.

    Triazoles: Compounds containing the triazole ring.

    Acetamides: Compounds with acetamide functional groups.

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical properties compared to other compounds in these classes.

Properties

Molecular Formula

C23H19N5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H19N5O3S/c1-28-22(14-7-9-24-10-8-14)26-27-23(28)32-13-21(29)25-17-12-19-16(11-20(17)30-2)15-5-3-4-6-18(15)31-19/h3-12H,13H2,1-2H3,(H,25,29)

InChI Key

HDJPBGQBWPLMRK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C5=CC=NC=C5

Origin of Product

United States

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